
Barium(2+);2-oxo-3-phosphonooxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+);2-oxo-3-phosphonooxypropanoate typically involves the reaction of barium chloride with 2-oxo-3-(phosphonooxy)propanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the complete precipitation of the desired product. The reaction can be represented as follows:
BaCl2+C3H2O7P→Ba(C3H2O7P)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of barium chloride in water, followed by the addition of 2-oxo-3-(phosphonooxy)propanoic acid. The mixture is stirred continuously, and the pH is maintained at an optimal level to ensure maximum yield. The precipitated product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-oxo-3-phosphonooxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium phosphate, while reduction could produce barium hydroxide. Substitution reactions result in the formation of various barium-organic complexes .
Scientific Research Applications
Barium(2+);2-oxo-3-phosphonooxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of Barium(2+);2-oxo-3-phosphonooxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and function. In biological systems, it may inhibit or activate certain metabolic pathways by interacting with key enzymes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-3-(phosphonooxy)propanoic acid
- Phosphohydroxypyruvic acid
- 3-phosphohydroxypyruvic acid
Uniqueness
Barium(2+);2-oxo-3-phosphonooxypropanoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications. Additionally, the barium ion enhances the compound’s ability to form complexes with other molecules, increasing its versatility in scientific research .
Properties
IUPAC Name |
barium(2+);2-oxo-3-phosphonooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGESRQYHGJDB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])OP(=O)(O)O.C(C(=O)C(=O)[O-])OP(=O)(O)O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BaO14P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

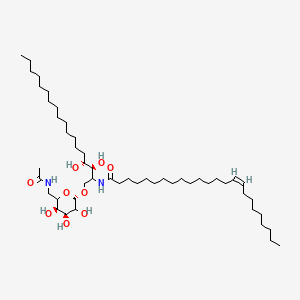
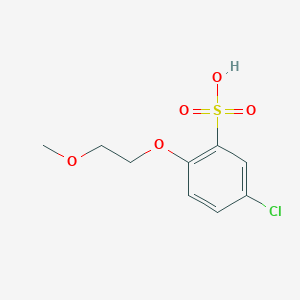
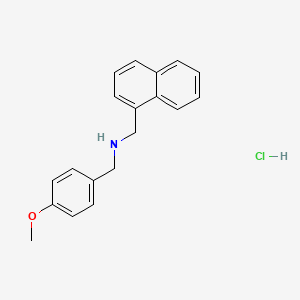
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

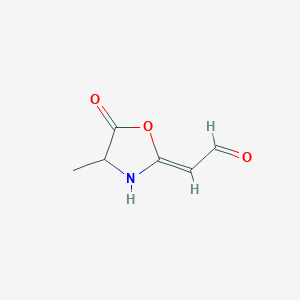

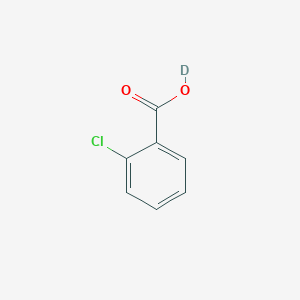
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
